molecular formula C19H21N5O4S2 B2679213 ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 877639-49-1

ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2679213
CAS No.: 877639-49-1
M. Wt: 447.53
InChI Key: VZNLOCUAVMPEJR-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidine core linked via a sulfanyl-propanamido bridge to a cyclopenta[b]thiophene carboxylate moiety. The ester group at the 3-position of the thiophene ring enhances solubility and modulates bioavailability.

Synthetic routes for analogous triazolopyrimidine derivatives often involve cyclocondensation of thioamides or hydrazonoyl chlorides with pyrimidine precursors . Crystallographic studies of related compounds (e.g., thiazolo[3,2-a]pyrimidines) reveal puckered heterocyclic cores and intermolecular hydrogen bonding, which influence stability and packing .

Properties

IUPAC Name

ethyl 2-[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S2/c1-4-28-17(27)14-11-6-5-7-12(11)30-16(14)21-15(26)10(3)29-19-23-22-18-20-13(25)8-9(2)24(18)19/h8,10H,4-7H2,1-3H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNLOCUAVMPEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C4N3C(=CC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Scientific Research Applications

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group and cyclopentathiophene ring further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Triazolo[4,3-a]pyrimidine Cyclopenta[b]thiophene, sulfanyl-propanamide Potential kinase/neuro modulator N/A
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl, ethyl ester Crystallography study
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, phenyl Anticancer (inferred)
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Acetoxybenzylidene Structural analysis

Molecular and Pharmacokinetic Properties

Using similarity indexing methodologies (e.g., Tanimoto coefficients ), the target compound likely shares ~60–70% similarity with thiazolo[3,2-a]pyrimidine derivatives, based on fingerprint overlap of heterocyclic cores and ester groups. Key property comparisons include:

Table 2: Molecular and Physicochemical Properties

Property Target Compound Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate
Molecular Weight (g/mol) ~480 (estimated) 409.3 495.5
LogP (predicted) ~3.2 3.8 2.9
Hydrogen Bond Acceptors 7 5 8
Rotatable Bonds 8 4 6
Aqueous Solubility Moderate (ester-enhanced) Low (bromophenyl) Low (trimethoxybenzylidene)

The sulfanyl-propanamido linker may enhance hydrogen-bonding capacity, akin to neuroprotective triazolbenzo[d]thiazoles .

Biological Activity

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of several key structural components that contribute to its biological activity:

  • Triazolopyrimidine Core : This structure is known for its ability to interact with various biological targets.
  • Sulfanyl Group : Enhances binding affinity to target proteins.
  • Cyclopentathiophene Ring : May influence the compound's solubility and bioavailability.
PropertyValue
Molecular FormulaC16H20N6O4S
Molecular Weight380.43 g/mol
IUPAC NameEthyl 2-[2-{5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
InChI KeyANOHZQYKAPQFOM-UHFFFAOYSA-N

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory processes. For instance, it has shown significant inhibition of cyclooxygenase (COX) enzymes which are critical in the inflammatory pathway.
  • Cellular Interaction : The triazolopyrimidine moiety allows for interaction with various receptors and enzymes at the cellular level.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. For example:

  • Inhibition of COX Enzymes : The compound demonstrated IC50 values comparable to standard anti-inflammatory drugs such as celecoxib. In vitro studies indicated effective suppression of COX-2 activity with IC50 values around 0.04μmol0.04\mu mol .
CompoundIC50 (μmol)Reference
Ethyl Triazolo0.04 ± 0.01Celecoxib
Celecoxib0.04 ± 0.01Standard Drug

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cytotoxicity Studies : Various derivatives have shown promising cytotoxic effects against cancer cell lines such as MCF7 and HepG2.
    • For instance, related compounds have demonstrated IC50 values in the low micromolar range against multiple cancer cell lines .

Case Studies

Several studies have reported on the efficacy of similar compounds derived from the triazolopyrimidine scaffold:

  • Study on Pyrazole Derivatives : A study by Kumar et al. indicated that pyrazole derivatives exhibited significant cytotoxicity against HepG2 and HCT116 cell lines with IC50 values ranging from 1.1μM1.1\mu M to 42.30μM42.30\mu M .
  • Anti-inflammatory Effects in Animal Models : Research involving carrageenan-induced paw edema in rats showed that triazole derivatives significantly reduced inflammation compared to control groups .

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